molecular formula C9H7F3O2 B1319546 2-Methoxy-6-(trifluoromethyl)benzaldehyde CAS No. 1017778-98-1

2-Methoxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1319546
CAS No.: 1017778-98-1
M. Wt: 204.15 g/mol
InChI Key: LLBTYKHVRXDHKF-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can interact with various molecular targets and pathways, leading to diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    2-Trifluoromethylbenzaldehyde: Lacks the methoxy group, leading to variations in chemical behavior.

    4-Methoxy-3-(trifluoromethyl)benzaldehyde: Positional isomer with different substitution patterns.

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzaldehyde is unique due to the combined presence of both methoxy and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBTYKHVRXDHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272176
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-98-1
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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